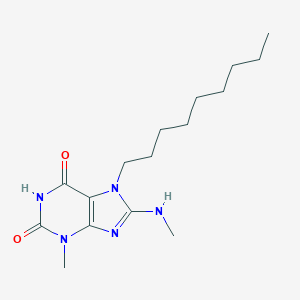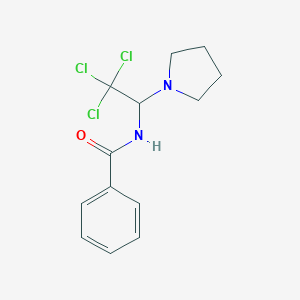
4-nitro-N-(quinolin-8-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-nitro-N-(quinolin-8-yl)benzamide is a compound that belongs to the class of quinoline amides. It has a molecular formula of C16H11N3O3 and a molecular weight of 293.28 g/mol . This compound is known for its interesting structural features, including two distinguishable ends for supramolecular interactions and a partially rotatable amide bond .
Preparation Methods
The synthesis of 4-nitro-N-(quinolin-8-yl)benzamide can be achieved through various methods. One efficient method involves the copper-mediated tandem C(sp2)–H amination of N-(quinolin-8-yl)benzamide and amidine hydrochlorides . This reaction is simple to operate and avoids the use of sensitive and expensive metals. The reaction conditions typically involve the use of 8-aminoquinoline as a removable bidentate directing group .
Chemical Reactions Analysis
4-nitro-N-(quinolin-8-yl)benzamide undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include nitric acid, methanol, and DMF .
Properties
Molecular Formula |
C16H11N3O3 |
|---|---|
Molecular Weight |
293.28g/mol |
IUPAC Name |
4-nitro-N-quinolin-8-ylbenzamide |
InChI |
InChI=1S/C16H11N3O3/c20-16(12-6-8-13(9-7-12)19(21)22)18-14-5-1-3-11-4-2-10-17-15(11)14/h1-10H,(H,18,20) |
InChI Key |
LPVJIMCDCKVFHO-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])N=CC=C2 |
Canonical SMILES |
C1=CC2=C(C(=C1)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])N=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methyl-N-[2,2,2-trichloro-1-[3-(trifluoromethyl)anilino]ethyl]benzamide](/img/structure/B401276.png)

![Butyl 4-[(3,4-dimethoxybenzoyl)amino]benzoate](/img/structure/B401278.png)
![4-{[4-{1-[4-[(3,4-Dicyanophenyl)oxy]-2-methyl-5-(1-methylethyl)phenyl]-3-oxo-1,3-dihydro-2-benzofuran-1-yl}-5-methyl-2-(1-methylethyl)phenyl]oxy}benzene-1,2-dicarbonitrile](/img/structure/B401279.png)
![4-bromo-N-[2,2,2-trichloro-1-(2,4-dichloroanilino)ethyl]benzamide](/img/structure/B401285.png)
![4-methyl-N-[2,2,2-trichloro-1-(prop-2-enylamino)ethyl]benzamide](/img/structure/B401288.png)
![3-chloro-N-[2,2,2-trichloro-1-(3,4-dichloroanilino)ethyl]benzamide](/img/structure/B401289.png)

![N-[2,2,2-trichloro-1-(2,3-dichloroanilino)ethyl]-2-furamide](/img/structure/B401292.png)
![4-methyl-N-[2,2,2-trichloro-1-(2,3-dichloroanilino)ethyl]benzamide](/img/structure/B401293.png)
![4-methyl-N-[2,2,2-trichloro-1-(3,4-dichloroanilino)ethyl]benzamide](/img/structure/B401294.png)
![3-methyl-N-[2,2,2-trichloro-1-[3-(trifluoromethyl)anilino]ethyl]benzamide](/img/structure/B401296.png)
![N-[2,2,2-trichloro-1-(propan-2-ylamino)ethyl]benzamide](/img/structure/B401297.png)

